REACTION_CXSMILES
|
[Mg].II.Br[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1.[F:13][C:14]([F:22])([F:21])[C:15]([C:17]([F:20])([F:19])[F:18])=[O:16]>O1CCCC1>[F:13][C:14]([F:22])([F:21])[C:15]([OH:16])([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)[C:17]([F:20])([F:19])[F:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
67.5 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred another 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L three-neck round-bottom flask was equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermocouple thermometer, addition funnel with a nitrogen bubbler, and a cooling bath container
|
Type
|
CUSTOM
|
Details
|
The nitrogen-flushed flask
|
Type
|
CUSTOM
|
Details
|
As soon as the Grignard reaction
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
the reaction at a temperature of 40° C.
|
Type
|
TEMPERATURE
|
Details
|
while cooling the flask with an ice/water bath
|
Type
|
ADDITION
|
Details
|
The addition required 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
after which the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
the addition funnel was replaced with a gas inlet tube
|
Type
|
WAIT
|
Details
|
Hexafluoroacetone gas was passed into the reaction mixture over 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below 15° C. with the cooling bath
|
Type
|
ADDITION
|
Details
|
the gas addition
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained below 10° C. as 500 mL of 6 N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with three 300 mL portions of diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with three 300 mL portions of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated on the rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
collecting fractions 58-78° C. at a vacuum of 800-300 mTorr
|
Type
|
ADDITION
|
Details
|
A total of 589 g (74%) of product containing approximately 15 mol % complexed tetrahydrofuran (THF)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(C(F)(F)F)(C1=CC=C(C=C)C=C1)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[Mg].II.Br[C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1.[F:13][C:14]([F:22])([F:21])[C:15]([C:17]([F:20])([F:19])[F:18])=[O:16]>O1CCCC1>[F:13][C:14]([F:22])([F:21])[C:15]([OH:16])([C:5]1[CH:12]=[CH:11][C:8]([CH:9]=[CH2:10])=[CH:7][CH:6]=1)[C:17]([F:20])([F:19])[F:18]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
II
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
BrC1=CC=C(C=C)C=C1
|
Name
|
|
Quantity
|
480 g
|
Type
|
reactant
|
Smiles
|
FC(C(=O)C(F)(F)F)(F)F
|
Name
|
|
Quantity
|
1800 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
67.5 g
|
Type
|
reactant
|
Smiles
|
[Mg]
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the reaction stirred another 1.5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 5 L three-neck round-bottom flask was equipped with a mechanical stirrer
|
Type
|
ADDITION
|
Details
|
thermocouple thermometer, addition funnel with a nitrogen bubbler, and a cooling bath container
|
Type
|
CUSTOM
|
Details
|
The nitrogen-flushed flask
|
Type
|
CUSTOM
|
Details
|
As soon as the Grignard reaction
|
Type
|
TEMPERATURE
|
Details
|
to maintain
|
Type
|
CUSTOM
|
Details
|
the reaction at a temperature of 40° C.
|
Type
|
TEMPERATURE
|
Details
|
while cooling the flask with an ice/water bath
|
Type
|
ADDITION
|
Details
|
The addition required 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
after which the cooling bath was removed
|
Type
|
CUSTOM
|
Details
|
the addition funnel was replaced with a gas inlet tube
|
Type
|
WAIT
|
Details
|
Hexafluoroacetone gas was passed into the reaction mixture over 2 hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
while maintaining the reaction temperature below 15° C. with the cooling bath
|
Type
|
ADDITION
|
Details
|
the gas addition
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction stirred overnight
|
Duration
|
8 (± 8) h
|
Type
|
TEMPERATURE
|
Details
|
The reaction was maintained below 10° C. as 500 mL of 6 N hydrochloric acid
|
Type
|
ADDITION
|
Details
|
was added dropwise
|
Type
|
STIRRING
|
Details
|
with stirring over 1 hour
|
Duration
|
1 h
|
Type
|
CUSTOM
|
Details
|
The organic layer was separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous layer extracted with three 300 mL portions of diethyl ether
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with three 300 mL portions of brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over sodium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated on the rotary evaporator
|
Type
|
DISTILLATION
|
Details
|
The residue was distilled under vacuum
|
Type
|
CUSTOM
|
Details
|
collecting fractions 58-78° C. at a vacuum of 800-300 mTorr
|
Type
|
ADDITION
|
Details
|
A total of 589 g (74%) of product containing approximately 15 mol % complexed tetrahydrofuran (THF)
|
Type
|
CUSTOM
|
Details
|
was obtained
|
Reaction Time |
1.5 h |
Name
|
|
Type
|
|
Smiles
|
FC(C(C(F)(F)F)(C1=CC=C(C=C)C=C1)O)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |